molecular formula C7H11NO3 B13137234 Ethyl 3-oxopyrrolidine-2-carboxylate

Ethyl 3-oxopyrrolidine-2-carboxylate

Cat. No.: B13137234
M. Wt: 157.17 g/mol
InChI Key: UJIXJJDZZYRRDK-UHFFFAOYSA-N
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Description

Ethyl 3-oxopyrrolidine-2-carboxylate is an organic compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 3-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or activator, affecting various metabolic pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 3-oxopyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

ethyl 3-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIXJJDZZYRRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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